molecular formula C10H12BrFOZn B14884023 (4-Fluoro-3-i-butyloxyphenyl)Zinc bromide

(4-Fluoro-3-i-butyloxyphenyl)Zinc bromide

Cat. No.: B14884023
M. Wt: 312.5 g/mol
InChI Key: LKWZZBODDRCTNX-UHFFFAOYSA-M
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Description

(4-fluoro-3-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-3-iso-butyloxyphenyl)zinc bromide typically involves the reaction of (4-fluoro-3-iso-butyloxyphenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-3-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.

    Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

(4-fluoro-3-iso-butyloxyphenyl)zinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-fluoro-3-iso-butyloxyphenyl)zinc bromide exerts its effects involves the transfer of the (4-fluoro-3-iso-butyloxyphenyl) group to a substrate. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

  • (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
  • (4-fluorobutyl)zinc bromide
  • (2,4-diiso-butyloxyphenyl)zinc bromide

Uniqueness

(4-fluoro-3-iso-butyloxyphenyl)zinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain organic compounds that require precise structural features.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(2-methylpropoxy)benzene-4-ide

InChI

InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LKWZZBODDRCTNX-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=C(C=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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